molecular formula C9H9IN2 B13147057 3-Ethyl-1-iodoimidazo[1,5-a]pyridine

3-Ethyl-1-iodoimidazo[1,5-a]pyridine

Cat. No.: B13147057
M. Wt: 272.09 g/mol
InChI Key: LAEZZXRTKWPTAW-UHFFFAOYSA-N
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Description

3-Ethyl-1-iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 1-position and an ethyl group at the 3-position of the imidazo[1,5-a]pyridine ring imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine can be achieved through various synthetic methodologies. One common approach involves the cyclocondensation of 2-aminopyridine with α-bromo ketones, followed by iodination. The reaction typically proceeds under mild conditions using reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in solvents like ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure. These derivatives can exhibit diverse chemical and biological properties .

Scientific Research Applications

3-Ethyl-1-iodoimidazo[1,5-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-iodoimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-iodoimidazo[1,5-a]pyridine is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9IN2

Molecular Weight

272.09 g/mol

IUPAC Name

3-ethyl-1-iodoimidazo[1,5-a]pyridine

InChI

InChI=1S/C9H9IN2/c1-2-8-11-9(10)7-5-3-4-6-12(7)8/h3-6H,2H2,1H3

InChI Key

LAEZZXRTKWPTAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C2N1C=CC=C2)I

Origin of Product

United States

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